Methyl trifluoroacetate

Description

Properties

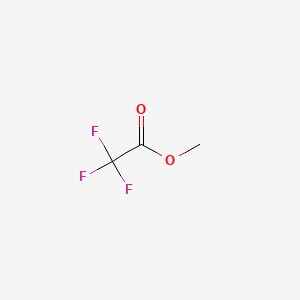

IUPAC Name |

methyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O2/c1-8-2(7)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVNZNXAVJHNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059988 | |

| Record name | Methyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

538.0 [mmHg] | |

| Record name | Methyl trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

431-47-0 | |

| Record name | Methyl trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"methyl trifluoroacetate physical properties boiling point density"

An In-Depth Technical Guide to the Physical Properties of Methyl Trifluoroacetate

Abstract

This compound (MTFA), with CAS Number 431-47-0, is a pivotal reagent and building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique physicochemical properties imparted by the trifluoromethyl group. This guide provides an in-depth analysis of two core physical properties of MTFA: its boiling point and density. We will explore the molecular underpinnings of these characteristics, present standardized methodologies for their accurate determination, and discuss their practical implications for laboratory and industrial applications. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of MTFA for process design, reaction optimization, and safe handling.

Introduction to this compound (MTFA)

This compound (CF₃COOCH₃) is the methyl ester of trifluoroacetic acid. It is a colorless, pungent, and highly flammable liquid that is valued for its ability to act as an efficient trifluoroacetylating agent for amines and amino acids under mild conditions.[2][3] The incorporation of a trifluoromethyl (-CF₃) group into organic molecules can dramatically alter their biological and physical properties, including metabolic stability, lipophilicity, and binding affinity. This makes MTFA an indispensable tool in the synthesis of fluorinated compounds for drug discovery and materials science.[1]

A thorough understanding of its physical properties is paramount for its effective and safe use. The boiling point dictates purification strategies (e.g., distillation) and reaction temperature control, while density is critical for mass-to-volume conversions in process scale-up and formulation.

Core Physical Properties of this compound

The defining physical characteristics of MTFA are collated from various authoritative sources. These values represent the foundation for designing experimental and industrial processes involving this compound.

| Property | Value | Notes | Source(s) |

| Boiling Point | 43 - 44 °C | At standard atmospheric pressure. | [1][2][4][5] |

| Density | 1.273 g/mL | at 25 °C | [3][5][6][7] |

| 1.283 g/mL | Temperature not specified. | [2] | |

| 1.29 g/mL | Temperature not specified. | [1] | |

| Molecular Weight | 128.05 g/mol | [1][2] | |

| Melting Point | -78 °C | [1][2][3][4] | |

| Refractive Index | n20/D 1.291 | at 20 °C | [3][5][6][7] |

| Vapor Pressure | 5.77 psi (397.8 hPa) | at 20 °C | [3][5] |

| Flash Point | -18 °C to -20 °C | Closed cup. | [2][4][7] |

| Water Solubility | 8 g/L | Slightly soluble. | [5][8] |

In-Depth Analysis of Key Properties

Boiling Point: The Impact of Fluorination

This compound has a boiling point of 43-44 °C .[2] This relatively low boiling point is a direct consequence of its molecular structure and the nature of its intermolecular forces.

-

Causality and Expertise: Unlike its non-fluorinated analog, methyl acetate (b.p. 57 °C), MTFA has a lower boiling point despite its significantly higher molecular weight (128.05 g/mol vs. 74.08 g/mol ). This counterintuitive observation is explained by the nature of the intermolecular forces. The three highly electronegative fluorine atoms create a strong dipole within the -CF₃ group. However, the compact and symmetric nature of the fluorine atoms limits their ability to form strong, sustained intermolecular dipole-dipole interactions compared to the hydrogen bonding potential in other molecules of similar size. The dominant forces are weaker van der Waals forces, leading to a high vapor pressure and low boiling point.[3][5] This volatility is a critical consideration for its storage and handling, necessitating well-sealed containers and controlled temperatures.[5][8]

Density: Mass in a Given Volume

The density of MTFA is consistently reported as 1.273 g/mL at 25 °C .[3][5][6][7] This value is substantially higher than that of methyl acetate (~0.93 g/mL).

-

Causality and Expertise: The high density is primarily attributed to the high atomic mass of fluorine (19.00 amu) compared to hydrogen (1.01 amu). Replacing three hydrogen atoms with three fluorine atoms adds significant mass to the molecule without a proportional increase in molecular volume. This results in a more compact, mass-dense molecule, a crucial factor for reactor volume calculations and solvent selection in industrial settings.

Experimental Determination Protocols

To ensure data integrity and reproducibility, the physical properties of MTFA must be determined using standardized, self-validating methods. Given its volatile, flammable, and corrosive nature, specific precautions are mandatory.[2][9][10]

Protocol: Boiling Point Determination by Distillation (Macroscale)

This protocol is adapted from standard methods for volatile liquids and ensures accuracy through temperature and pressure equilibrium.

Objective: To determine the boiling point of MTFA at atmospheric pressure.

Methodology:

-

Apparatus Setup: Assemble a standard distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a port for a calibrated thermometer, a condenser, and a receiving flask. Ensure all glassware is oven-dried to mitigate the compound's moisture sensitivity.[2][5]

-

Sample Preparation: Add 15-20 mL of this compound to the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Heating: Gently heat the flask using a water bath or heating mantle.

-

Data Collection: Record the temperature when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. The stable temperature at which the liquid distills is the boiling point.

-

Validation: Record the ambient atmospheric pressure. If it deviates from standard pressure (760 mmHg), apply a pressure correction using the Clausius-Clapeyron relation or a standard nomograph.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 431-47-0 [chemicalbook.com]

- 4. This compound | 431-47-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. This compound 99 431-47-0 [sigmaaldrich.com]

- 7. This compound 99 431-47-0 [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. sumchemicals.com [sumchemicals.com]

- 10. This compound | C3H3F3O2 | CID 9893 - PubChem [pubchem.ncbi.nlm.nih.gov]

"methyl trifluoroacetate molecular weight and formula"

An In-Depth Technical Guide to Methyl Trifluoroacetate: Properties, Synthesis, and Applications

Abstract

This compound (MTFA) is a pivotal fluorinated reagent extensively utilized by researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of MTFA, detailing its core physicochemical properties, spectroscopic signature, synthesis protocols, and critical applications in modern organic chemistry. With a molecular formula of C₃H₃F₃O₂ and a molecular weight of 128.05 g/mol , this colorless, volatile liquid serves as a versatile building block for introducing the trifluoromethyl group, a moiety renowned for its ability to enhance the metabolic stability, bioavailability, and efficacy of pharmaceutical compounds.[1][2][3] This document synthesizes field-proven insights, validated experimental protocols, and critical safety information to serve as an authoritative resource for laboratory and industrial applications.

Introduction: The Significance of Fluorine in Chemical Synthesis

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (-CF₃) is particularly valued for its unique electronic properties, high lipophilicity, and resistance to metabolic degradation. This compound has emerged as a primary reagent for introducing this functional group, acting as an essential intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced polymers.[2][3][4] Its reactivity is centered on the electrophilic nature of the carbonyl carbon, making it an excellent agent for the trifluoroacetylation of nucleophiles such as amines and alcohols.[5][6] This guide delves into the fundamental chemistry and practical utility of MTFA, providing the in-depth knowledge required for its effective and safe implementation in research and development.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. This compound is a clear, colorless, and highly flammable liquid with a characteristic boiling point that dictates its handling and reaction conditions.[2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below, compiled from authoritative chemical databases and suppliers.[1][2][7][8]

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃F₃O₂ | [1][7] |

| Molecular Weight | 128.05 g/mol | [1][2][7] |

| IUPAC Name | methyl 2,2,2-trifluoroacetate | [1] |

| CAS Number | 431-47-0 | [1][2][7] |

| Appearance | Clear colorless liquid | [2][6] |

| Density | 1.273 g/mL at 25 °C | [8] |

| Boiling Point | 43-43.5 °C | [6] |

| Melting Point | -78 °C | [2][8] |

| Refractive Index (n20/D) | 1.291 | [6] |

| Flash Point | -7 °C | [8][9] |

| Solubility | Soluble in ethanol and ether; insoluble or difficult to mix in water. | [4][5][9] |

Spectroscopic Characterization

Spectroscopic data is crucial for reaction monitoring and quality control. The identity and purity of this compound can be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is simple, showing a singlet corresponding to the methyl protons (–OCH₃).[10]

-

¹⁹F NMR: The fluorine NMR spectrum displays a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling).

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band, characteristic of esters.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry reveals a fragmentation pattern that can be used to confirm the molecular structure.[11] The NIST WebBook is a primary resource for reference spectra.[11][12][13]

Synthesis and Manufacturing

The most common industrial and laboratory-scale synthesis of this compound involves the direct esterification of trifluoroacetic acid with methanol, often catalyzed by a strong acid.[9][14][15]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for producing high-purity this compound via acid-catalyzed esterification.

References

- 1. This compound | C3H3F3O2 | CID 9893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | 431-47-0 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. Page loading... [guidechem.com]

- 10. This compound(431-47-0) 1H NMR [m.chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. Page loading... [guidechem.com]

- 15. EP0206954A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

A Researcher's Comprehensive Guide to the Safe Handling of Methyl Trifluoroacetate

Methyl trifluoroacetate (MTFA) is an indispensable reagent in modern organic synthesis, particularly valued in pharmaceutical and agrochemical research for introducing the trifluoromethyl group into molecular architectures.[1][2] This functionalization can dramatically enhance the metabolic stability, bioavailability, and overall efficacy of drug candidates. However, the same reactivity that makes MTFA a valuable synthetic tool also necessitates a thorough understanding and strict adherence to safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, designed for the discerning researcher and drug development professional.

Understanding the Inherent Risks of this compound

A foundational principle of laboratory safety is a comprehensive understanding of a reagent's hazard profile. This compound is a colorless, volatile liquid with a fruity odor that presents a multi-faceted risk profile.[3][4] It is classified as a highly flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[5][6][7]

Physicochemical Hazards

The high flammability of MTFA is a primary concern. Its vapors can form explosive mixtures with air and can travel to an ignition source and flash back.[3] Therefore, it is imperative to handle this reagent in a well-ventilated area, away from open flames, sparks, and other sources of ignition.[4] All equipment used for transferring MTFA should be properly grounded and bonded to prevent the buildup of static electricity.[3][5]

Health Hazards

The corrosive nature of this compound poses a significant threat to personnel.[8][9] Contact with the skin or eyes can result in severe burns.[5] Inhalation of vapors may lead to irritation of the respiratory tract, and in high concentrations, can cause more severe damage.[3][8] While comprehensive toxicological data is not fully available, it is known to be a lachrymator, a substance that irritates the eyes and causes tearing.[3][8] Ingestion can cause severe damage to the digestive tract.[10]

| Property | Value | Source |

| CAS Number | 431-47-0 | [3][11] |

| Molecular Formula | C3H3F3O2 | [1][5] |

| Molecular Weight | 128.05 g/mol | [1][8] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 43 °C | [1] |

| Flash Point | -7 °C (19.4 °F) | [3] |

| Density | 1.29 g/cm³ | [1] |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the hazards associated with this compound, a robust safety strategy employing both engineering controls and personal protective equipment (PPE) is non-negotiable.

Engineering Controls

The primary engineering control for handling MTFA is a certified chemical fume hood.[3] This provides essential ventilation to prevent the accumulation of flammable and harmful vapors in the breathing zone of the researcher. An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the final and critical barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn to provide an additional layer of protection against splashes.[7]

-

Skin Protection: Impervious gloves, such as nitrile or neoprene, should be worn.[7] It is crucial to check the glove manufacturer's compatibility chart for resistance to this compound. A flame-resistant lab coat is also essential.

-

Respiratory Protection: For situations where the concentration of MTFA vapor may exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is paramount to preventing incidents.

Handling

-

All work with this compound must be conducted in a chemical fume hood.[3]

-

Use spark-proof tools and explosion-proof equipment.[5]

-

Ground and bond all containers during transfer to prevent static discharge.[3][5]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe vapors or mists.[7]

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from heat, sparks, and open flames.[4]

-

Store in a designated flammables cabinet.

-

This compound is moisture-sensitive; store in a dry environment.[5]

-

Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical.

Spills

In the case of a spill, evacuate the area and remove all sources of ignition.[3] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand, and place it in a sealed container for disposal.[3][10]

First Aid

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Waste Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations.[10] Do not dispose of down the drain.[5]

Conclusion

This compound is a powerful tool in the arsenal of the research chemist. By understanding its properties, respecting its hazards, and diligently applying the safety protocols outlined in this guide, researchers can harness its synthetic utility while maintaining a safe and productive laboratory environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. トリフルオロ酢酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Page loading... [guidechem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound | C3H3F3O2 | CID 9893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

Methyl Trifluoroacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethyl Group

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for modulating a molecule's pharmacokinetic and pharmacodynamic properties. Among the various fluorine-containing moieties, the trifluoromethyl (–CF3) group stands out for its profound impact on metabolic stability, lipophilicity, and binding affinity.[1][2] Methyl trifluoroacetate (MTFA), a volatile and reactive ester, serves as a cornerstone reagent for the introduction of this critical functional group. This guide provides an in-depth analysis of the commercial availability of MTFA, its key chemical characteristics, and its practical applications in contemporary organic synthesis and pharmaceutical research. We will delve into not only how to use this reagent but also the underlying chemical principles that govern its reactivity and selectivity, empowering researchers to leverage its full potential.

Commercial Availability and Procurement

This compound is readily available from a multitude of chemical suppliers, ensuring a stable supply chain for both research and industrial applications. The compound is typically offered in various purities, with ≥98% or ≥99% being common for synthetic applications.

Leading Suppliers & Representative Pricing

The following table summarizes the availability of this compound from prominent global suppliers. It is important to note that pricing is subject to change and may vary based on quantity, purity, and institutional agreements.

| Supplier | Catalog Number (Example) | Purity | Quantity | Price (USD, Approx.) |

| Sigma-Aldrich | 249831 | 99% | - | - |

| Thermo Scientific (Alfa Aesar) | A17338.0B | 98+% | 1000 g | $957.65[3] |

| Chem-Impex | 001026 | ≥ 99% (GC) | 25 g | $19.73[4] |

| 100 g | $41.96[4] | |||

| 1 kg | $256.48[4] | |||

| Manchester Organics | N26957 | 97% | 500 g | £45.00 |

| 1000 g | £85.00 | |||

| Tokyo Chemical Industry (TCI) | T0680 | >97.0% (GC) | - | - |

Note: Prices are for illustrative purposes and were accurate at the time of writing. Researchers should consult supplier websites for current pricing and availability.

Key Purchasing Considerations

When procuring this compound, researchers should consider the following:

-

Purity: For most synthetic applications, a purity of 98% or higher is suitable. However, for sensitive applications such as in the synthesis of active pharmaceutical ingredients (APIs), a higher purity grade may be necessary to minimize the introduction of impurities.[1]

-

Packaging: Due to its volatility (boiling point: 43-43.5 °C) and flammability, MTFA is typically supplied in tightly sealed containers.[4][5] For larger quantities, specialized packaging may be required.

-

Regulatory Compliance: Ensure that the supplier complies with all relevant regulations for the transportation and handling of hazardous chemicals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 431-47-0 | [4] |

| Molecular Formula | C₃H₃F₃O₂ | [4] |

| Molecular Weight | 128.05 g/mol | [4] |

| Appearance | Colorless liquid | [4][6] |

| Boiling Point | 43-43.5 °C | [4][5] |

| Melting Point | -78 °C | [4] |

| Density | 1.273 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.291 | |

| Flash Point | -20 °C (-4 °F) |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is characterized by a singlet corresponding to the methyl protons.[7]

-

¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the carbonyl carbon, and the trifluoromethyl carbon (which will appear as a quartet due to coupling with the fluorine atoms).[8]

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the ester group.[9]

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[9][10]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the unique electronic properties conferred by the trifluoromethyl group. The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which significantly influences the reactivity of the adjacent carbonyl group.

Enhanced Electrophilicity of the Carbonyl Carbon

The primary driver of MTFA's reactivity is the pronounced electrophilicity of its carbonyl carbon. The electron-withdrawing trifluoromethyl group makes the carbonyl carbon significantly more electron-deficient compared to its non-fluorinated analog, methyl acetate.[11][12] This heightened electrophilicity renders MTFA highly susceptible to nucleophilic attack.

Caption: Inductive effect in this compound.

Nucleophilic Acyl Substitution: The Primary Reaction Pathway

The predominant reaction pathway for this compound is nucleophilic acyl substitution. A wide range of nucleophiles, including amines, alcohols, and carbanions, readily attack the electrophilic carbonyl carbon.[11] This leads to the formation of a tetrahedral intermediate, followed by the expulsion of the methoxide leaving group to yield the trifluoroacetylated product.

Caption: Nucleophilic acyl substitution workflow.

Key Applications in Research and Development

This compound is a versatile reagent with a broad spectrum of applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][4]

Trifluoroacetylation of Amines and Alcohols

The most common application of MTFA is the trifluoroacetylation of amines and alcohols to form trifluoroacetamides and trifluoroacetate esters, respectively.[5] The trifluoroacetyl group serves as an effective protecting group for amines due to its stability under a wide range of reaction conditions.[13] It can also be used to activate hydroxyl groups for subsequent nucleophilic substitution reactions.

Experimental Protocol: Trifluoroacetylation of an Amine

-

Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) in a round-bottom flask equipped with a magnetic stir bar.[13]

-

Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as triethylamine (1.1 eq) or pyridine to the solution to neutralize the trifluoroacetic acid byproduct.

-

Addition of MTFA: Cool the mixture to 0 °C in an ice bath. Slowly add this compound (1.1-1.5 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired trifluoroacetamide.

Synthesis of Trifluoromethyl-Containing Heterocycles

This compound is a valuable building block for the synthesis of a wide variety of trifluoromethyl-containing heterocyclic compounds.[13][14] These structures are of significant interest in medicinal chemistry due to their unique biological activities. For instance, MTFA can undergo condensation reactions with compounds containing active methylene groups (e.g., ketones, esters, nitriles) to form trifluoroacetylated intermediates that can be cyclized to afford various heterocycles.[13]

Trifluoromethylation of Aromatic and Heteroaromatic Halides

In combination with a copper(I) salt and a fluoride source (e.g., CsF), this compound can act as a trifluoromethylating agent for aryl and heteroaryl halides.[5][15] This reaction, often referred to as the Langlois-Roques trifluoromethylation, provides a direct method for introducing the –CF3 group onto aromatic rings.

Experimental Protocol: Copper-Mediated Trifluoromethylation

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl or heteroaryl halide (1.0 eq), copper(I) iodide (CuI, 1.1 eq), and cesium fluoride (CsF, 2.0 eq).

-

Addition of Solvent and Reagent: Add anhydrous dimethylformamide (DMF) or sulfolane as the solvent, followed by the addition of this compound (2.0-3.0 eq).[15]

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 140-180 °C for 12-24 hours.[15]

-

Reaction Monitoring: Monitor the progress of the reaction by GC-MS or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the trifluoromethylated product.

A Surprising Role: Methylation Agent

Recent research has unveiled a novel application of this compound as a methylating agent for N-H, O-H, and S-H functionalities under mild conditions.[16][17] This is a departure from its traditional role as a trifluoroacetylating or trifluoromethylating reagent. The reaction proceeds in the presence of a base, and MTFA demonstrates good functional group tolerance, allowing for the selective methylation of a wide range of substrates.[16]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a highly flammable liquid and vapor. It causes severe skin burns and eye damage. Inhalation of high concentrations of vapor may cause respiratory irritation, dizziness, and other central nervous system effects.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[18]

-

Handling: Ground and bond containers when transferring the material to prevent static discharge. Use spark-proof tools and explosion-proof equipment.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from heat, sparks, and open flames.[18] It is recommended to store it in a refrigerator or a designated flammables cabinet.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

Conclusion

This compound is a commercially accessible and highly versatile reagent that plays a pivotal role in modern organic synthesis and drug development. Its unique reactivity, driven by the strong electron-withdrawing nature of the trifluoromethyl group, enables a diverse range of chemical transformations. From its traditional use in trifluoroacetylation and the synthesis of complex fluorinated molecules to its more recently discovered application as a methylating agent, MTFA continues to be an invaluable tool for chemists. A comprehensive understanding of its properties, reactivity, and safe handling procedures is essential for harnessing its full synthetic potential and driving innovation in the chemical and pharmaceutical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 98+% 1000 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 431-47-0 [chemicalbook.com]

- 6. sumchemicals.com [sumchemicals.com]

- 7. This compound(431-47-0) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound | C3H3F3O2 | CID 9893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. homework.study.com [homework.study.com]

- 12. Methyi trifluoroacetate, \mathrm{CF}{3} \mathrm{COOCH}{2}, is more reacti.. [askfilo.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Page loading... [guidechem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Principal Uses of Methyl Trifluoroacetate in Organic Chemistry

Abstract

Methyl trifluoroacetate (MTFA) has emerged as a versatile and powerful reagent in modern organic synthesis. Its unique electronic properties, stemming from the strongly electron-withdrawing trifluoromethyl group, confer upon it a diverse reactivity profile. This guide provides a comprehensive overview of the principal applications of MTFA for researchers, scientists, and professionals in drug development. We will delve into its roles as a trifluoroacetylating agent for the protection of amines and alcohols, its utility in the synthesis of valuable trifluoromethylated compounds, and its more recent application as a methylation agent. This document will explore the mechanistic underpinnings of these transformations, provide experimentally validated protocols, and offer insights into the practical considerations for its use in a laboratory setting.

Introduction: The Unique Chemical Profile of this compound

This compound (CF₃COOCH₃) is a colorless, volatile liquid that is soluble in many common organic solvents.[1][2] The presence of the trifluoromethyl group dramatically influences the reactivity of the ester functionality. The strong inductive effect of the three fluorine atoms renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack. This heightened reactivity is the cornerstone of its utility in organic synthesis.

Historically, MTFA has been recognized primarily for its role in introducing the trifluoroacetyl group.[3] However, its applications have expanded significantly, and it is now considered a key building block in the synthesis of fluorinated pharmaceuticals and agrochemicals.[4][5] The incorporation of fluorine or trifluoromethyl groups into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[6]

This guide will systematically explore the major applications of MTFA, providing both the theoretical framework and practical guidance for its effective use.

This compound as a Trifluoroacetylating Agent

One of the most established and widespread uses of MTFA is as a reagent for the introduction of the trifluoroacetyl (TFA) protecting group onto amines and alcohols.[3][7] The TFA group offers several advantages as a protecting group: it is stable to a wide range of reaction conditions, yet can be cleaved under mild basic conditions.

N-Trifluoroacetylation of Amines

The high electrophilicity of the carbonyl carbon in MTFA allows for the efficient acylation of primary and secondary amines under mild conditions.[8] This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or 1,1,3,3-tetramethylguanidine, to neutralize the trifluoroacetic acid byproduct.[8]

The trifluoroacetyl group is an effective protecting group for amines in a variety of synthetic transformations. For example, it is stable in the presence of electrophiles like benzyl chloroformate and over a broad pH range.[1] This stability makes it a valuable tool in peptide synthesis and in the preparation of complex nitrogen-containing molecules.

Representative Experimental Protocol: N-Trifluoroacetylation of p-Chlorobenzylamine [1]

-

To a solution of p-chlorobenzylamine in a suitable solvent (e.g., diethyl ether), add an equimolar amount of this compound.

-

The reaction can be performed at room temperature and is often complete within a few hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the solvent can be removed under reduced pressure to yield the N-trifluoroacetylated product, often in quantitative yield.[1]

The resulting N-trifluoroacetyl p-chlorobenzylamine is a key intermediate in the synthesis of certain insecticides and acaricides.[1]

O-Trifluoroacetylation of Alcohols

In a similar fashion, MTFA can be used to trifluoroacetylate alcohols. This is particularly useful for the derivatization of alcohols for analytical purposes, such as gas chromatography, as the trifluoroacetylated products are typically more volatile and provide better separation.[4]

Synthesis of Trifluoromethylated Compounds

The trifluoromethyl (CF₃) group is a crucial motif in medicinal chemistry and materials science.[9] MTFA serves as a valuable precursor for the synthesis of various trifluoromethyl-containing compounds, most notably trifluoromethyl ketones.

Synthesis of Trifluoromethyl Ketones via Claisen Condensation

MTFA can undergo Claisen-type condensation reactions with enolizable ketones or esters to generate β-dicarbonyl compounds, which are precursors to trifluoromethyl ketones.[1][3] The reaction is typically promoted by a strong base, such as sodium hydride (NaH), which deprotonates the α-carbon of the ketone or ester to form an enolate. This enolate then attacks the electrophilic carbonyl carbon of MTFA.

Caption: Claisen condensation of a ketone with MTFA.

Representative Experimental Protocol: Synthesis of a Trifluoromethyl Ketone from an Enolizable Ketone [10]

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH) in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and slowly add a solution of the enolizable ketone in the same solvent.

-

Allow the mixture to stir at room temperature for a period to ensure complete enolate formation.

-

Cool the reaction mixture again to 0 °C and add this compound dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography.

This methodology has been successfully applied to a range of enolizable ketones, affording the corresponding trifluoromethyl ketones in excellent yields.[10]

Nucleophilic Trifluoromethylation of Aryl Halides

In a significant advancement, MTFA has been employed as a trifluoromethylating agent for aryl and heteroaryl halides.[11][12] This reaction, typically mediated by a copper(I) catalyst and a fluoride or chloride salt, provides a direct route to trifluoromethylated aromatic compounds.[3][11]

The reaction is believed to proceed through the formation of a trifluoromethylcopper species, which then participates in a cross-coupling reaction with the aryl halide.

Caption: Copper-mediated trifluoromethylation of aryl halides.

Representative Experimental Protocol: Trifluoromethylation of an Aryl Iodide [12]

-

To a reaction vessel, add the aryl iodide, this compound, cesium fluoride (or cesium chloride), and copper(I) iodide.

-

Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or sulfolane.

-

Heat the reaction mixture to a high temperature (typically 140-180 °C). The use of sulfolane may allow for lower reaction temperatures.[12]

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After completion, cool the reaction mixture and dilute with an appropriate organic solvent.

-

Wash the organic layer with water to remove the inorganic salts.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

This compound as a Methylating Agent

More recently, a novel application of MTFA as a methylation reagent for N-H, O-H, and S-H functionalities has been discovered.[13][14] This is a somewhat counterintuitive reactivity, as MTFA is typically considered a trifluoroacetylating or trifluoromethylating agent.[13] However, under specific basic conditions, the methyl group of MTFA can be transferred to a variety of nucleophiles.

This transformation provides a mild and functional group tolerant method for methylation, avoiding the use of highly toxic and hazardous methylating agents like methyl iodide or dimethyl sulfate.[13]

Reaction Conditions for Methylation with MTFA [13]

-

Substrates: N,H-heteroaromatic compounds, phenols, carboxylic acids, thiophenols, secondary amides, and imides.

-

Base: A strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK).

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Temperature: Typically room temperature.

The proposed mechanism involves the formation of a highly reactive intermediate through the interaction of MTFA with the base, which then facilitates the methyl transfer.

Caption: General workflow for methylation using MTFA.

Table 1: Comparison of Methylation Yields with MTFA for Various Substrates [13]

| Substrate | Product | Yield (%) |

| Indole | N-Methylindole | 95 |

| Phenol | Anisole | 92 |

| Benzoic Acid | Methyl Benzoate | 90 |

| Thiophenol | Thioanisole | 94 |

| N-Phenylbenzamide | N-Methyl-N-phenylbenzamide | 85 |

Conclusion

This compound is a remarkably versatile reagent with a growing number of applications in organic synthesis. Its utility extends beyond its traditional role as a trifluoroacetylating agent to include the synthesis of valuable trifluoromethylated compounds and, more recently, as a mild and effective methylating agent. For researchers and professionals in drug development and the broader chemical sciences, a thorough understanding of the reactivity and applications of MTFA is essential for the design and execution of modern synthetic strategies. The methodologies presented in this guide offer a solid foundation for the practical application of this powerful and multifaceted reagent.

References

- 1. Page loading... [wap.guidechem.com]

- 2. sumchemicals.com [sumchemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 7. トリフルオロ酢酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 10. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 11. This compound 99 431-47-0 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Foreword: The Trifluoromethyl Group's Influence on Reactivity

An In-Depth Technical Guide to the Reactivity of Methyl Trifluoroacetate with Nucleophiles

This compound (MTFA) stands as a cornerstone reagent in modern organic synthesis, primarily valued for its role as a building block for fluorinated molecules.[1][2] Its reactivity, which is significantly heightened compared to its non-fluorinated analogue, methyl acetate, is a direct consequence of the powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group.[3][4][5] This guide provides a comprehensive exploration of the reactivity of this compound with a diverse range of nucleophiles, offering mechanistic insights, field-proven protocols, and an authoritative grounding in the primary literature for researchers, scientists, and professionals in drug development.

The three highly electronegative fluorine atoms exert a potent negative inductive effect (-I), pulling electron density away from the carbonyl carbon. This polarization renders the carbonyl carbon exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack.[3][4] This fundamental principle governs the diverse reaction pathways of MTFA, which extend beyond simple acylation to include novel methylation and trifluoromethylation capabilities.

Nucleophilic Acyl Substitution: The Primary Reaction Pathway

The most common reaction pathway for this compound is nucleophilic acyl substitution. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the expulsion of the methoxide leaving group.[3]

References

Methyl Trifluoroacetate: A Versatile Reagent for Trifluoromethylation in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The introduction of the trifluoromethyl (CF₃) group is a paramount strategy in the design of pharmaceuticals, agrochemicals, and advanced materials, owing to its profound impact on molecular properties such as metabolic stability, lipophilicity, and binding affinity. While a diverse array of trifluoromethylating agents has been developed, methyl trifluoroacetate (MTFA) has emerged as a cost-effective and versatile reagent, primarily for the nucleophilic trifluoromethylation of (hetero)aryl halides. This technical guide provides a comprehensive overview of this compound as a trifluoromethyl source, delving into its mechanistic intricacies, practical experimental protocols, and a comparative analysis with other common trifluoromethylating agents. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering both theoretical insights and actionable methodologies.

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl group is often considered a "super-functional group" in medicinal chemistry. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The replacement of a methyl group with a trifluoromethyl group can lead to:

-

Increased Metabolic Stability: The strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism, prolonging the in vivo half-life of a drug.

-

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.

-

Modulation of Acidity/Basicity: The strong inductive effect of the CF₃ group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

-

Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation.

Given these advantages, the development of efficient and reliable methods for introducing the trifluoromethyl group into organic molecules is of utmost importance.

This compound: A Dual-Role Reagent

This compound (CF₃CO₂CH₃) is a readily available and inexpensive commodity chemical. While it is widely known as a trifluoroacetylating agent for amines and alcohols, its application as a trifluoromethyl source has gained significant traction. It is crucial to understand the conditions that dictate its reactivity.

-

As a Trifluoroacetylating Agent: In the presence of a base, MTFA readily undergoes nucleophilic acyl substitution to introduce a trifluoroacetyl group onto nucleophiles like amines and alcohols.

-

As a Trifluoromethylating Agent: Under specific conditions, typically involving a copper(I) catalyst and an alkali metal halide, MTFA can serve as a precursor to the trifluoromethyl anion (CF₃⁻) for nucleophilic trifluoromethylation reactions.[1]

This guide will focus on the latter application, which represents a highly valuable transformation in synthetic chemistry.

Nucleophilic Trifluoromethylation with this compound

The most prominent application of MTFA as a trifluoromethyl source is in the copper-catalyzed nucleophilic trifluoromethylation of aryl and heteroaryl halides.[2][3] This transformation provides a direct and efficient route to a wide range of trifluoromethylated aromatic compounds.

The Key Players: Mechanism and Role of Reagents

The success of this reaction hinges on the synergistic interplay of three key components: this compound, a copper(I) salt (e.g., CuI), and an alkali metal halide, most commonly cesium fluoride (CsF).[1]

A plausible catalytic cycle is depicted below:

Figure 1: Proposed catalytic cycle for the copper-catalyzed trifluoromethylation of aryl halides using MTFA.

Mechanistic Insights:

-

Generation of the Trifluoromethyl Anion Source: The reaction is initiated by the decarboxylation of the trifluoroacetate moiety, which is proposed to be facilitated by the cesium fluoride.[1] While the free trifluoromethyl anion is highly unstable, it is believed to be generated in situ at a low concentration and immediately trapped by the copper(I) catalyst.

-

Formation of the Active Copper(I) Trifluoromethyl Species: The in situ generated "CF₃⁻" source reacts with the copper(I) salt (e.g., CuI) to form the key intermediate, a copper(I) trifluoromethyl species ([CuCF₃]).[3][4]

-

Oxidative Addition: The aryl or heteroaryl halide (Ar-X) undergoes oxidative addition to the [CuCF₃] species, forming a transient copper(III) intermediate, [ArCu(III)(CF₃)X].[4]

-

Reductive Elimination: This high-valent copper intermediate rapidly undergoes reductive elimination to furnish the desired trifluoromethylated product (Ar-CF₃) and a copper(I) halide (CuX).[4] The copper(I) species can then re-enter the catalytic cycle.

The Crucial Role of Cesium Fluoride:

Cesium fluoride plays a multifaceted role in this reaction:

-

Promoting Decarboxylation: It is believed to facilitate the decarboxylation of the trifluoroacetate, which is a key step in the generation of the active trifluoromethylating species.[1]

-

Halide Exchange: It can participate in halide exchange with the copper catalyst, influencing its reactivity.

-

Solubilizing Agent: It can help to solubilize the copper salts in the reaction medium.

Practical Considerations and Experimental Protocols

The trifluoromethylation of (hetero)aryl halides with MTFA is typically carried out in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or sulfolane, at elevated temperatures.[1]

General Experimental Workflow:

Figure 2: General experimental workflow for the trifluoromethylation of (hetero)aryl halides with MTFA.

Protocol 1: Trifluoromethylation of an Electron-Rich Aryl Iodide (e.g., 4-Iodoanisole)

-

Materials:

-

4-Iodoanisole

-

Copper(I) iodide (CuI)

-

Cesium fluoride (CsF)

-

This compound (MTFA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodoanisole (1.0 mmol), CuI (1.5 mmol), and CsF (2.0 mmol).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Add this compound (2.0 mmol) via syringe.

-

Seal the tube and place it in a preheated oil bath at 160 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring by GC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-(trifluoromethyl)anisole.

-

Protocol 2: Trifluoromethylation of a Heteroaryl Bromide (e.g., 2-Bromopyridine)

-

Materials:

-

2-Bromopyridine

-

Copper(I) iodide (CuI)

-

Cesium fluoride (CsF)

-

This compound (MTFA)

-

Sulfolane

-

-

Procedure:

-

Follow steps 1-3 from Protocol 1, using 2-bromopyridine as the substrate.

-

Add sulfolane (5 mL) as the solvent.

-

Add this compound (2.5 mmol).

-

Heat the reaction mixture to 140 °C for 24 hours.

-

Follow the work-up and purification procedure as described in Protocol 1 to isolate 2-(trifluoromethyl)pyridine.

-

| Substrate | Product | Yield (%) | Reference |

| 4-Iodoanisole | 4-(Trifluoromethyl)anisole | 85 | [1] |

| 1-Iodo-4-nitrobenzene | 1-Nitro-4-(trifluoromethyl)benzene | 92 | [1] |

| 2-Iodobenzonitrile | 2-(Trifluoromethyl)benzonitrile | 78 | [2] |

| 2-Bromopyridine | 2-(Trifluoromethyl)pyridine | 65 | [1] |

| 3-Bromopyridine | 3-(Trifluoromethyl)pyridine | 72 | [1] |

Table 1: Representative examples of copper-catalyzed trifluoromethylation of (hetero)aryl halides with this compound.

Comparative Analysis with Other Trifluoromethylating Agents

The choice of a trifluoromethylating agent is a critical decision in synthesis design. This compound offers a unique set of advantages and disadvantages compared to other common reagents.

| Reagent | Type | Advantages | Disadvantages |

| This compound (MTFA) | Nucleophilic | - Inexpensive and readily available- Good for (hetero)aryl halides | - Requires high temperatures- Limited to (hetero)aryl halides- Can act as a trifluoroacetylating agent |

| Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | - Versatile for a wide range of electrophiles- Milder reaction conditions | - More expensive than MTFA- Requires a stoichiometric fluoride source for activation |

| Togni's Reagents | Electrophilic | - Broad substrate scope (alkenes, alkynes, etc.)- Milder reaction conditions | - Relatively expensive- Can be thermally unstable |

| Umemoto's Reagents | Electrophilic | - High reactivity- Effective for electron-rich substrates | - Can be expensive- May require specific activators |

| Langlois' Reagent (CF₃SO₂Na) | Radical | - Good for electron-rich (hetero)arenes- Inexpensive | - Often requires an oxidant- Can lead to mixtures of regioisomers |

Table 2: Comparison of this compound with other common trifluoromethylating agents.

Conclusion and Future Outlook

This compound stands as a valuable and economically attractive reagent for the nucleophilic trifluoromethylation of aryl and heteroaryl halides. Its utility, particularly in large-scale synthesis where cost is a significant factor, is undeniable. The copper-catalyzed methodology provides a direct and reliable route to a diverse array of trifluoromethylated aromatic compounds, which are key building blocks in the pharmaceutical and agrochemical industries.

While the high reaction temperatures and limited substrate scope compared to some of the more modern, albeit more expensive, reagents are notable limitations, the simplicity and cost-effectiveness of the MTFA-based protocol ensure its continued relevance. Future research in this area may focus on the development of more active catalyst systems that could enable these transformations to proceed under milder conditions, thereby broadening the functional group tolerance and overall applicability of this venerable reagent. The dual reactivity of MTFA as both a trifluoroacetylating and trifluoromethylating agent underscores the importance of carefully controlled reaction conditions to achieve the desired chemical transformation. For the discerning synthetic chemist, this compound remains a powerful tool in the ever-expanding repertoire of trifluoromethylation methodologies.

References

"introduction to trifluoroacetylation reactions"

An In-Depth Technical Guide to Trifluoroacetylation Reactions

Authored by a Senior Application Scientist

Introduction: The Strategic Imperative of Trifluoroacetylation in Modern Chemistry

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Among the myriad of chemical transformations available, trifluoroacetylation has emerged as a particularly powerful and versatile tool. This guide provides an in-depth exploration of trifluoroacetylation reactions, offering field-proven insights for researchers, scientists, and drug development professionals.

Trifluoroacetylation is the introduction of a trifluoroacetyl group (CF₃CO-) into a molecule, most commonly to protect a reactive functional group such as an amine, alcohol, or phenol.[1] The potent electron-withdrawing nature of the trifluoromethyl group imparts unique properties to the resulting trifluoroacetylated compound, rendering it stable under a variety of reaction conditions, particularly acidic ones.[1] This stability, coupled with the relative ease of removal under mild basic conditions, establishes the trifluoroacetyl group as a valuable orthogonal protecting group in complex synthetic strategies.[1][2] Beyond protection, trifluoroacetylation is instrumental in analytical chemistry, enhancing the volatility of compounds for gas chromatography (GC) analysis.[3][4][5][6][7]

This guide will delve into the core principles of trifluoroacetylation, exploring the key reagents, reaction mechanisms, and practical applications. We will provide detailed, validated protocols and offer insights into the causality behind experimental choices, empowering you to effectively integrate this powerful technique into your synthetic and analytical workflows.

Core Principles and Mechanistic Overview

At its heart, trifluoroacetylation is an acylation reaction. The trifluoroacetyl group is typically introduced by reacting a substrate containing a nucleophilic functional group (like an amine or alcohol) with a suitable trifluoroacetylating agent. The high electrophilicity of the carbonyl carbon in the trifluoroacetyl group, a consequence of the strong inductive effect of the adjacent trifluoromethyl group, makes it highly susceptible to nucleophilic attack.[8]

The most common trifluoroacetylating agent is trifluoroacetic anhydride (TFAA).[3][8][9] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: A simplified mechanism for the trifluoroacetylation of an amine or alcohol using trifluoroacetic anhydride.

In this mechanism, the lone pair of electrons on the heteroatom (N or O) of the substrate attacks one of the electrophilic carbonyl carbons of TFAA. This is followed by the departure of the trifluoroacetate anion, a good leaving group, to yield the trifluoroacetylated product and trifluoroacetic acid as a byproduct.[3]

Key Reagents for Trifluoroacetylation

The choice of reagent is critical for a successful trifluoroacetylation reaction and depends on the substrate, desired reactivity, and reaction conditions.

| Reagent | Formula | Key Characteristics | Applications |

| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | Highly reactive, volatile, and the most common reagent.[3][8][9] Reacts readily with amines, alcohols, and phenols.[3] | General purpose trifluoroacetylation, derivatization for GC analysis.[3][6] |

| Trifluoroacetic Acid (TFA) | CF₃COOH | Less reactive than TFAA. Can be used for trifluoroacetylation of alcohols, sometimes requiring a catalyst or forcing conditions.[10][11][12] Also used as a cleavage reagent in peptide synthesis.[13] | Esterification of alcohols,[12] catalyst in some acylation reactions.[14] |

| Trifluoroacetyl Triflate (TFAT) | CF₃CO₂SO₂CF₃ | An exceptionally powerful trifluoroacetylating agent, capable of reacting with a wide range of nucleophiles under mild conditions.[15] | Trifluoroacetylation of less reactive substrates.[15] |

| Other Reagents | e.g., N-(Trifluoroacetyl)succinimide | Offer alternative reactivity profiles and may be advantageous in specific synthetic contexts.[16] | Trifluoroacetylation of alcohols, phenols, and amines with simplified workup.[16] |

Note on Safety: Trifluoroacetic anhydride and trifluoroacetic acid are corrosive and moisture-sensitive.[3][17] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: General Trifluoroacetylation of an Amine using TFAA

This protocol describes a standard procedure for the protection of a primary or secondary amine.

Materials:

-

Amine substrate

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or other non-nucleophilic base (optional, to scavenge the acid byproduct)

-

Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for inert atmosphere techniques

Procedure:

-

Dissolve the amine substrate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

If desired, add triethylamine (1.1 eq) to the solution.

-

Slowly add trifluoroacetic anhydride (1.1-1.5 eq) to the stirred solution.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be quenched with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Causality Behind Choices:

-

Anhydrous Solvent: TFAA reacts violently with water, so anhydrous conditions are crucial to prevent decomposition of the reagent and ensure high yields.[3]

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture.

-

0 °C Addition: The reaction is often exothermic. Slow addition at a low temperature helps to control the reaction rate and minimize side product formation.

-

Base (Optional): The reaction generates trifluoroacetic acid as a byproduct.[3] For acid-sensitive substrates, a non-nucleophilic base like triethylamine is added to neutralize the acid, driving the reaction to completion and preventing potential degradation of the product.

Protocol 2: Trifluoroacetylation of an Alcohol using TFAA

This protocol outlines a typical procedure for the protection of a primary or secondary alcohol.

Materials:

-

Alcohol substrate

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM)

-

Pyridine or other suitable base

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve the alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add pyridine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add TFAA (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography as needed.

Causality Behind Choices:

-

Pyridine: Alcohols are generally less nucleophilic than amines. A base like pyridine is often used to deprotonate the alcohol, forming a more nucleophilic alkoxide, and to catalyze the reaction. It also serves to neutralize the trifluoroacetic acid byproduct.

Protocol 3: Deprotection of a Trifluoroacetylated Amine

This protocol describes a common method for removing the trifluoroacetyl group under mild basic conditions.

Materials:

-

N-trifluoroacetylated compound

-

Methanol

-

Water

-

Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

Procedure:

-

Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.[1]

-

Add potassium carbonate or sodium carbonate (1.5 to 3 equivalents) to the solution.[1]

-

Stir the reaction mixture at room temperature.[1]

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[1]

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.[1]

-

Remove the methanol under reduced pressure.[1]

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify if necessary.

Causality Behind Choices:

-

Mild Basic Conditions: The trifluoroacetyl group is readily cleaved by hydrolysis under mild basic conditions, which is a key advantage for its use as a protecting group for sensitive molecules.[1]

Applications in Drug Development and Beyond

The utility of trifluoroacetylation extends across various scientific disciplines, with significant impact in drug development and analytical sciences.

Protecting Group Strategies in Complex Synthesis

The trifluoroacetyl group's stability in acidic conditions and lability in mild basic conditions make it an excellent orthogonal protecting group to acid-labile groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[1] This orthogonality is crucial in multi-step syntheses, such as peptide synthesis, allowing for selective deprotection of different functional groups at various stages of the synthetic route.[1][2][18]

Caption: Orthogonality of TFA and Boc protecting groups in selective deprotection strategies.

Enhancing Bioavailability and Metabolic Stability

The introduction of a trifluoromethyl group into a drug candidate can significantly enhance its therapeutic properties, including metabolic stability and bioavailability.[19] Trifluoroacetylation can be a key step in the synthesis of such fluorinated pharmaceuticals.[8][19]

Analytical Applications: Gas Chromatography

Trifluoroacetylation is a widely used derivatization technique in gas chromatography (GC) and GC-mass spectrometry (GC-MS).[3] By converting polar functional groups like amines and alcohols into their less polar and more volatile trifluoroacetyl derivatives, chromatographic separation and detection are significantly improved.[3][4] This is particularly useful for the analysis of amino acids, steroids, and other biologically relevant molecules.[6][7]

Challenges and Considerations: The Case of Peptide Synthesis

While trifluoroacetylation is a valuable tool, it can also present challenges. In solid-phase peptide synthesis (SPPS), trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group from the N-terminus of the growing peptide chain.[13] Under certain conditions, this can lead to undesired trifluoroacetylation of the N-terminal amine, effectively terminating the peptide chain elongation.[20][21][22] This side reaction can lower the overall yield and complicate the purification of the desired peptide.[22] The mechanism of this side reaction is complex and can involve the formation of trifluoroacetoxymethyl groups on the resin support.[20][21] Careful control of reaction conditions and the use of specific resin supports can help to minimize this unwanted side reaction.[20][21]

Conclusion: A Versatile Tool for the Modern Chemist

Trifluoroacetylation reactions represent a cornerstone of modern synthetic and analytical chemistry. The unique properties of the trifluoroacetyl group, particularly its stability under acidic conditions and facile cleavage under mild basic conditions, provide chemists with a powerful tool for the strategic protection of functional groups. Its application in enhancing the analytical properties of molecules for gas chromatography further underscores its versatility. A thorough understanding of the underlying mechanisms, careful selection of reagents, and optimization of reaction protocols, as outlined in this guide, will enable researchers to harness the full potential of trifluoroacetylation in their pursuit of novel molecules and innovative scientific discoveries.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 4. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. portlandpress.com [portlandpress.com]

- 8. nbinno.com [nbinno.com]

- 9. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 10. [PDF] Trifluoroacetic Acid Catalyzed Tetrahydropyranylation of Alcohols and Phenols and Direct Conversion of THP Ethers into Acetates. | Semantic Scholar [semanticscholar.org]

- 11. 标题:Reaction of trifluoroacetic acid with alcohols, phenols, ethers, and their sulfur analogs【化源网】 [chemsrc.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. nbinno.com [nbinno.com]

- 14. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Trifluoroacetamides [organic-chemistry.org]

- 17. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]

- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 19. nbinno.com [nbinno.com]

- 20. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

The Versatile Role of Methyl Trifluoroacetate in Modern Fluorination Chemistry

An In-Depth Technical Guide

Introduction: The Strategic Importance of the Trifluoromethyl Group